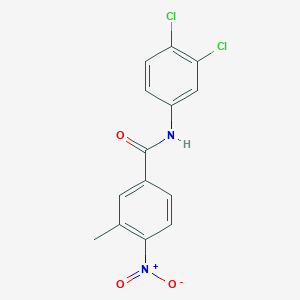
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs in the world.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to sites of inflammation.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological effects and its availability in a variety of formulations. However, there are some limitations to its use. For example, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, the use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in animal experiments can be limited by its potential toxicity and the need for high doses to achieve therapeutic effects.
将来の方向性
There are a number of future directions for research on N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of Alzheimer's disease. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can reduce the production of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide in the treatment of cancer. Studies have shown that N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide can inhibit the growth of cancer cells and reduce tumor size in animal models. Finally, there is interest in the development of new formulations of N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide that can improve its pharmacokinetics and reduce the potential for off-target effects.
合成法
Diclofenac can be synthesized by the reaction of 2-chloro-4-nitroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide can then be converted to N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide by reaction with acetic anhydride and sodium acetate.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have potential therapeutic effects in other conditions such as Alzheimer's disease, cancer, and diabetes.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERIWBNFOBTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methyl-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)
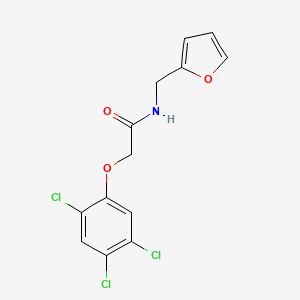
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)



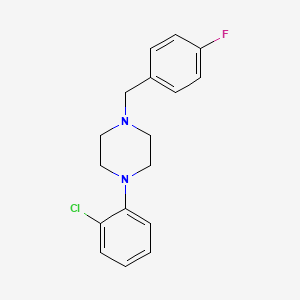
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)
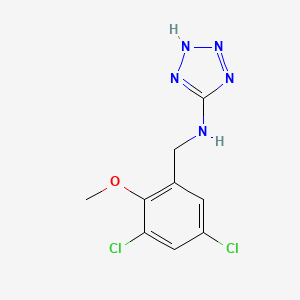
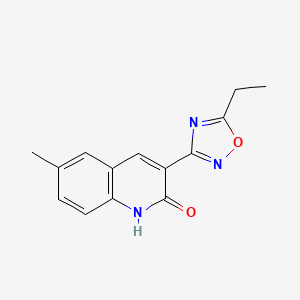
methanone](/img/structure/B5879711.png)